molecular formula C22H27N3O3 B2517942 (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1286717-80-3

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2517942
CAS No.: 1286717-80-3
M. Wt: 381.476
InChI Key: GHGYLLZNHZVCOA-UHFFFAOYSA-N
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Description

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally related compounds emphasizes advancements in synthetic methodologies and structural characterizations. For instance, the synthesis of novel bioactive heterocycles showcases the development of compounds with potential antiproliferative activities. These syntheses involve detailed structural exploration using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the importance of structural elucidation in the development of therapeutic agents (Benaka Prasad et al., 2018).

Antimicrobial Activity

The antimicrobial potential of compounds with similar structural features is a significant area of investigation. Studies on new pyridine derivatives, for example, report on the synthesis and evaluation of their antimicrobial properties, demonstrating variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Such research underscores the potential for developing novel antimicrobial agents from structurally complex compounds.

Bioactivation Pathways

Understanding the metabolic fate of compounds in biological systems is crucial for drug development. Research on the bioactivation pathways of compounds with isoxazole rings, for instance, has uncovered novel pathways involving enzymatic ring cleavage, highlighting the complexity of drug metabolism and the importance of identifying potential metabolites for safety and efficacy assessments (Yu et al., 2011).

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)21-23-9-12-25(21)14-16-7-10-24(11-8-16)22(26)19-13-17-5-4-6-18(27-3)20(17)28-19/h4-6,9,12-13,15-16H,7-8,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYLLZNHZVCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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